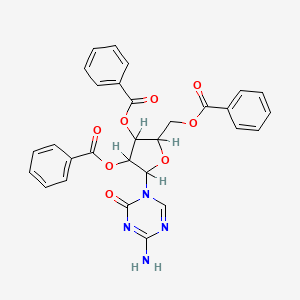

2',3',5'-Tri-o-benzoyl-5-azacytidine

Description

The exact mass of the compound [5-(4-Amino-2-oxo-1,3,5-triazin-1-yl)-3,4-dibenzoyloxyoxolan-2-yl]methyl benzoate is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 291931. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

Numéro CAS |

28998-36-9 |

|---|---|

Formule moléculaire |

C29H24N4O8 |

Poids moléculaire |

556.5 g/mol |

Nom IUPAC |

[(2R,3R,4R,5R)-5-(4-amino-2-oxo-1,3,5-triazin-1-yl)-3,4-dibenzoyloxyoxolan-2-yl]methyl benzoate |

InChI |

InChI=1S/C29H24N4O8/c30-28-31-17-33(29(37)32-28)24-23(41-27(36)20-14-8-3-9-15-20)22(40-26(35)19-12-6-2-7-13-19)21(39-24)16-38-25(34)18-10-4-1-5-11-18/h1-15,17,21-24H,16H2,(H2,30,32,37)/t21-,22-,23-,24-/m1/s1 |

Clé InChI |

XMEBCSNOBVAIDQ-MOUTVQLLSA-N |

SMILES canonique |

C1=CC=C(C=C1)C(=O)OCC2C(C(C(O2)N3C=NC(=NC3=O)N)OC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5 |

Autres numéros CAS |

28998-36-9 |

Origine du produit |

United States |

Foundational & Exploratory

The Prodrug 2',3',5'-Tri-o-benzoyl-5-azacytidine: A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

2',3',5'-Tri-o-benzoyl-5-azacytidine is a prodrug of the potent hypomethylating agent 5-azacytidine (B1684299). Its design as a benzoylated derivative of 5-azacytidine is aimed at improving oral bioavailability, thereby offering a more convenient administration route compared to the parental drug, which is typically administered parenterally. Once administered, this compound undergoes metabolic conversion to its active form, 5-azacytidine. The therapeutic effects of this compound are therefore dictated by the well-established mechanisms of action of 5-azacytidine, which primarily involve the inhibition of DNA methyltransferases (DNMTs), incorporation into RNA leading to cytotoxicity, and the inhibition of ribonucleotide reductase. This technical guide provides an in-depth exploration of these core mechanisms, supported by quantitative data, detailed experimental protocols, and visual diagrams of the key cellular pathways and workflows.

The Prodrug Concept and Metabolic Activation

This compound is a chemically modified version of 5-azacytidine, where benzoyl groups are attached to the 2', 3', and 5' positions of the ribose sugar. This modification increases the lipophilicity of the molecule, which is expected to enhance its absorption across the gastrointestinal tract. Following administration and absorption, it is anticipated that esterases cleave the benzoyl groups, releasing the active 5-azacytidine into the systemic circulation.

While specific pharmacokinetic data for this compound is limited in publicly available literature, a study on a similar prodrug, 2',3',5'-triacetyl-5-azacitidine (TAC), provides valuable insights into the potential advantages of this prodrug strategy.

Data Presentation: Pharmacokinetics of a 5-Azacytidine Prodrug (TAC)

The following table summarizes the pharmacokinetic parameters of 2',3',5'-triacetyl-5-azacitidine (TAC) in mice, which serves as a proxy to illustrate the improved bioavailability of a prodrug form of 5-azacytidine.

| Parameter | Oral TAC (38 mg/kg) | Intravenous 5-Azacytidine (25 mg/kg) |

| Cmax (ng/mL) | Not directly measured for TAC | ~1500 |

| Tmax (hr) | ~1 | 0.25 |

| AUC (ng*hr/mL) | ~2000 (for resulting 5-azacytidine) | ~1000 |

| Bioavailability (%) | ~50% | N/A |

This data is derived from studies on 2',3',5'-triacetyl-5-azacitidine and is presented here as a surrogate for this compound.

Core Mechanism of Action: The Multifaceted Effects of 5-Azacytidine

The therapeutic activity of this compound is entirely dependent on its conversion to 5-azacytidine. 5-Azacytidine exerts its anti-neoplastic effects through three primary mechanisms:

Inhibition of DNA Methyltransferases (DNMTs)

At lower concentrations, 5-azacytidine is incorporated into DNA during replication. Once incorporated, it forms a covalent bond with DNA methyltransferase (DNMT) enzymes, trapping them on the DNA. This leads to the degradation of the DNMTs and a subsequent reduction in DNA methylation (hypomethylation). The reactivation of tumor suppressor genes that were silenced by hypermethylation is a key outcome of this process.

RNA Incorporation and Cytotoxicity

At higher concentrations, a significant portion (approximately 80-90%) of 5-azacytidine is incorporated into RNA. This disrupts RNA metabolism, inhibits protein synthesis, and ultimately leads to cytotoxicity and apoptosis, particularly in rapidly dividing cancer cells.

Inhibition of Ribonucleotide Reductase (RR)

Recent evidence suggests that 5-azacytidine can also inhibit the RRM2 subunit of ribonucleotide reductase, the enzyme responsible for converting ribonucleotides to deoxyribonucleotides. This inhibition leads to a depletion of the deoxyribonucleotide pool, further hindering DNA synthesis and repair, and contributing to the overall anti-cancer effect.

Experimental Protocols

This section provides detailed methodologies for key experiments used to elucidate the mechanism of action of 5-azacytidine.

DNA Methyltransferase (DNMT) Activity Assay (Non-Radioactive, Colorimetric)

This protocol is based on the principle of an ELISA-like assay to measure DNMT activity.

Materials:

-

Microplate pre-coated with a universal DNMT substrate

-

Nuclear extraction buffer

-

DNMT assay buffer

-

S-adenosylmethionine (SAM)

-

Capture antibody (anti-5-methylcytosine)

-

Detection antibody (HRP-conjugated)

-

Colorimetric developing solution

-

Stop solution

-

Wash buffer

-

Microplate reader

Procedure:

-

Nuclear Extraction: Isolate nuclear extracts from control and treated cells using a nuclear extraction kit or a standard protocol.

-

Assay Setup: To the substrate-coated wells, add the assay buffer, SAM, and the nuclear extract containing DNMTs. For inhibitor studies, the inhibitor is also added at this stage. Include a positive control (recombinant DNMT) and a blank (no nuclear extract).

-

Methylation Reaction: Incubate the plate at 37°C for 1-2 hours to allow for the methylation of the substrate DNA.

-

Washing: Wash the wells multiple times with the wash buffer to remove unbound components.

-

Antibody Incubation: Add the capture antibody to each well and incubate for 1 hour at room temperature. This antibody will bind to the newly methylated cytosines.

-

Washing: Repeat the washing step.

-

Detection: Add the HRP-conjugated detection antibody and incubate for 30 minutes at room temperature.

-

Washing: Repeat the washing step.

-

Color Development: Add the colorimetric developing solution and incubate in the dark for 10-30 minutes, or until a suitable color develops in the positive control wells.

-

Stopping the Reaction: Add the stop solution to each well.

-

Measurement: Read the absorbance at 450 nm using a microplate reader. The absorbance is directly proportional to the DNMT activity.

RNA Incorporation of 5-Azacytidine Assay (LC-MS/MS)

This protocol outlines a method to quantify the incorporation of 5-azacytidine into cellular RNA using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Materials:

-

Cells treated with 5-azacytidine

-

RNA extraction kit

-

Enzymatic digestion cocktail (e.g., nuclease P1, alkaline phosphatase)

-

LC-MS/MS system with a suitable column (e.g., C18)

-

Mobile phases (e.g., water with formic acid and acetonitrile (B52724) with formic acid)

-

5-azacytidine standard

-

Internal standard (e.g., isotopically labeled 5-azacytidine)

Procedure:

-

Cell Culture and Treatment: Culture cells and treat with a known concentration of 5-azacytidine for a specified duration.

-

RNA Extraction: Harvest the cells and extract total RNA using a commercial kit or a standard Trizol-based method. Ensure high purity of the RNA.

-

RNA Digestion: Digest the extracted RNA into individual ribonucleosides using an enzymatic cocktail. Incubate at 37°C for several hours to ensure complete digestion.

-

Sample Preparation: Precipitate proteins from the digested sample (e.g., with acetonitrile) and centrifuge to collect the supernatant containing the ribonucleosides. Add the internal standard to the supernatant.

-

LC-MS/MS Analysis:

-

Inject the prepared sample into the LC-MS/MS system.

-

Separate the ribonucleosides using a gradient elution on the C18 column.

-

Detect and quantify 5-azacytidine and the internal standard using multiple reaction monitoring (MRM) in positive ion mode. The transition for 5-azacytidine is typically m/z 245 -> 113.

-

-

Data Analysis: Create a standard curve using the 5-azacytidine standard. Quantify the amount of 5-azacytidine incorporated into the RNA by comparing the peak area ratio of the analyte to the internal standard against the standard curve. Normalize the result to the total amount of RNA analyzed.

Ribonucleotide Reductase (RR) Activity Assay (Colorimetric)

This assay measures the activity of RR by quantifying the conversion of a ribonucleotide to a deoxyribonucleotide.

Materials:

-

Cell lysate containing RR

-

Reaction buffer (e.g., HEPES buffer with MgCl2 and DTT)

-

Ribonucleotide substrate (e.g., CDP)

-

ATP (as an allosteric activator)

-

Enzyme cocktail for colorimetric detection (e.g., containing a phosphatase and a dehydrogenase)

-

NADPH

-

Microplate reader

Procedure:

-

Cell Lysate Preparation: Prepare a cell lysate from control and treated cells that preserves RR activity.

-

Reaction Mixture: In a microplate well, prepare a reaction mixture containing the reaction buffer, ATP, and the ribonucleotide substrate.

-

Initiate Reaction: Add the cell lysate to the reaction mixture to start the conversion of the ribonucleotide to a deoxyribonucleotide.

-

Coupled Enzymatic Reaction: The deoxyribonucleotide product is then acted upon by the enzyme cocktail, leading to the oxidation of NADPH to NADP+.

-

Measurement: Monitor the decrease in absorbance at 340 nm over time using a microplate reader. The rate of decrease in absorbance is proportional to the RR activity.

-

Data Analysis: Calculate the RR activity based on the rate of NADPH consumption, using the molar extinction coefficient of NADPH.

Conclusion

This compound represents a promising oral prodrug of 5-azacytidine, with the potential to improve patient convenience and possibly therapeutic outcomes. Its mechanism of action is intrinsically linked to the multifaceted activities of its active metabolite, 5-azacytidine. A thorough understanding of its core mechanisms, including DNMT inhibition, RNA-directed cytotoxicity, and ribonucleotide reductase inhibition, is crucial for its rational development and clinical application. The experimental protocols provided in this guide offer a framework for researchers to further investigate the pharmacological properties of this and similar hypomethylating agents. Further preclinical and clinical studies are warranted to fully characterize the pharmacokinetic and pharmacodynamic profile of this compound and to establish its therapeutic efficacy.

A Technical Guide to the Chemical Synthesis of 2',3',5'-Tri-o-benzoyl-5-azacytidine

This in-depth guide provides a comprehensive overview of the chemical synthesis of 2',3',5'-Tri-o-benzoyl-5-azacytidine, an important intermediate in the production of the antineoplastic drug 5-azacytidine (B1684299). This document is intended for researchers, scientists, and professionals in drug development, offering detailed experimental protocols, quantitative data, and process visualizations.

Introduction

This compound is a protected nucleoside analog where the hydroxyl groups of the ribofuranose moiety are protected by benzoyl groups. This protection strategy is crucial in nucleoside chemistry to ensure regioselectivity during the glycosylation reaction and to enhance the stability of the molecule during synthesis. The benzoyl groups are relatively stable and can be removed under mild basic conditions to yield the final active pharmaceutical ingredient, 5-azacytidine. The synthesis primarily follows a Vorbrüggen glycosylation approach, which involves the coupling of a silylated heterocyclic base with a protected sugar derivative.[1]

Core Synthetic Pathway

The synthesis of this compound is generally accomplished in two main stages:

-

Silylation of 5-azacytosine (B16484): The initial step involves the silylation of 5-azacytosine to increase its solubility in organic solvents and to activate it for the subsequent glycosylation reaction. This is typically achieved by reacting 5-azacytosine with a silylating agent like hexamethyldisilazane (B44280) (HMDS) or bis(trimethylsilyl)trifluoroacetamide (BSTFA), often in the presence of a catalyst such as ammonium (B1175870) sulfate (B86663).[2][3]

-

Glycosylation Reaction: The silylated 5-azacytosine is then coupled with a protected ribose derivative, most commonly 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose. This reaction is a Lewis acid-catalyzed N-glycosylation. Trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMS-triflate) or triflic acid are frequently used as catalysts to promote the formation of the β-anomer with high stereoselectivity.[1][2]

The overall chemical transformation is depicted in the following diagram:

Caption: General synthetic scheme for this compound.

Experimental Protocols

Several detailed protocols for the synthesis of this compound have been reported in scientific literature and patents. Below are representative experimental procedures.

Protocol 1: Synthesis using BSTFA and TMS-triflate in Dichloromethane (B109758)

This protocol describes the use of bis(trimethylsilyl)trifluoroacetamide (BSTFA) as the silylating agent and trimethylsilyl trifluoromethanesulfonate (TMS-triflate) as the catalyst in dichloromethane as the solvent.[3]

Step 1: Silylation of 5-Azacytosine

-

To a suspension of 6.3 g of 5-azacytosine in 126 mL of dichloromethane, add 34.7 mL of BSTFA.

-

Heat the mixture to reflux and stir for 90 minutes until a clear solution is obtained.

Step 2: Glycosylation

-

To the clear solution from Step 1, add 11.35 mL of trimethylsilyltriflate.

-

Subsequently, add a solution of 29 g of 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose in 50 mL of dichloromethane over approximately ten minutes.

-

Maintain reflux and stirring for an additional 60 minutes.

-

Cool the reaction mixture to ambient temperature.

Work-up and Isolation

-

Pour the reaction mixture into a solution of 9.5 g of sodium bicarbonate in 330 mL of water.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane.

-

Combine the organic layers, wash with water, and dry over anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure to obtain the crude product.

-

The crude product can be further purified by recrystallization.

Protocol 2: Synthesis using HMDS and Triflic Acid in Acetonitrile (B52724)

This protocol details a one-pot synthesis where silylated 5-azacytosine is not isolated before the glycosylation step.[4]

Step 1: Preparation of Silylated 5-Azacytosine

-

A mixture of 5-azacytosine, hexamethyldisilazane (HMDS), and a catalytic amount of ammonium sulfate is heated at reflux.

-

After the reaction is complete, excess HMDS can be removed by distillation.

Step 2: Glycosylation

-

To a mixture of the silylated 5-azacytosine (4.5 Kg) and 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose (8.8 Kg) in anhydrous acetonitrile (34.6 Kg), add triflic acid (600 g).

-

Heat the reaction mixture at 55°C for 12.5 hours.

Work-up and Deprotection (for conversion to 5-Azacytidine)

-

Cool the reaction mixture to 45°C and add DMSO (29 Kg).

-

Evaporate the acetonitrile under vacuum at a temperature below 50°C.

-

Cool the resulting solution to 23°C and add methanol (B129727) (13.9 Kg).

-

Add a solution of 30% sodium methoxide (B1231860) in methanol (2.5 Kg) pre-diluted with methanol (7.0 Kg).

-

Stir the solution at 23°C for 35 minutes to effect deprotection.

-

The final product, 5-azacytidine, can then be isolated by precipitation and filtration.

Quantitative Data Summary

The following tables summarize the quantitative data from various reported synthetic procedures.

Table 1: Reagent Quantities and Ratios

| Reagent | Protocol 1[3] | Protocol 2[4] |

| 5-Azacytosine | 6.3 g | 4.5 Kg (as silylated derivative) |

| Silylating Agent | BSTFA (34.7 mL) | HMDS (used in excess) |

| Protected Ribose | 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose (29 g) | 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose (8.8 Kg) |

| Catalyst | TMS-triflate (11.35 mL) | Triflic Acid (600 g) |

| Solvent | Dichloromethane | Acetonitrile, DMSO, Methanol |

Table 2: Reaction Conditions and Yields

| Parameter | Protocol 1[3] | Protocol 2[4] |

| Silylation Temperature | Reflux | Reflux (approx. 115-135°C) |

| Silylation Time | 90 minutes | 16 hours |

| Glycosylation Temperature | Reflux | 55°C |

| Glycosylation Time | 60 minutes | 12.5 hours |

| Product Yield | Not explicitly stated for the intermediate | 71% (for the final deprotected 5-azacytidine) |

| Product Purity | Not explicitly stated | 98.89% (for crude 5-azacytidine) |

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the synthesis and isolation of this compound.

Caption: A typical experimental workflow for the synthesis of the target compound.

Conclusion

The chemical synthesis of this compound is a well-established process that is critical for the manufacturing of 5-azacytidine. The Vorbrüggen glycosylation of silylated 5-azacytosine with 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose provides a reliable route to this key intermediate. Careful control of reaction parameters such as temperature, reaction time, and the choice of catalyst and solvent is essential for achieving high yields and purity. The protocols and data presented in this guide offer a solid foundation for researchers and drug development professionals working on the synthesis of 5-azacytidine and its analogs.

References

- 1. This compound () for sale [vulcanchem.com]

- 2. US7858774B2 - Synthesis of 5-azacytidine - Google Patents [patents.google.com]

- 3. US20110245485A1 - Process for the synthesis of azacitidine and decitabine - Google Patents [patents.google.com]

- 4. US8212021B2 - Process for making 5-azacytosine nucleosides and their derivatives - Google Patents [patents.google.com]

2',3',5'-Tri-o-benzoyl-5-azacytidine: A Technical Guide to a Promising Prodrug of 5-Azacytidine

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Azacytidine (B1684299) is a potent DNA methyltransferase (DNMT) inhibitor approved for the treatment of myelodysplastic syndromes (MDS) and acute myeloid leukemia (AML). However, its clinical utility is hampered by poor chemical stability and low oral bioavailability. To overcome these limitations, various prodrug strategies have been explored. This technical guide provides an in-depth overview of 2',3',5'-Tri-o-benzoyl-5-azacytidine, a lipophilic prodrug of 5-azacytidine. By masking the hydrophilic hydroxyl groups of the ribose moiety with benzoyl groups, this compound exhibits enhanced stability and has the potential for improved oral absorption. This document details the synthesis, mechanism of action, and preclinical evaluation of this compound, offering a valuable resource for researchers and drug development professionals in the field of epigenetic cancer therapy.

Introduction: The Rationale for a 5-Azacytidine Prodrug

5-Azacytidine, a nucleoside analog of cytidine, exerts its antineoplastic effects primarily through the inhibition of DNA methyltransferases (DNMTs).[1][2] By incorporating into DNA, it covalently traps DNMT enzymes, leading to their degradation and subsequent global DNA hypomethylation.[3][4] This can reactivate epigenetically silenced tumor suppressor genes, inducing cell differentiation and apoptosis in cancer cells.[2][4]

Despite its clinical efficacy, 5-azacytidine suffers from significant drawbacks:

-

Chemical Instability: The triazine ring of 5-azacytidine is susceptible to hydrolysis in aqueous solutions, leading to rapid degradation and loss of activity.

-

Poor Oral Bioavailability: As a hydrophilic molecule, its oral absorption is limited, necessitating parenteral administration which can be inconvenient for patients and lead to fluctuating plasma concentrations.[5]

To address these challenges, the development of prodrugs that mask the hydrophilic functional groups of 5-azacytidine has been a key focus of research. This compound is one such prodrug, where the hydroxyl groups of the ribose sugar are esterified with benzoyl groups.[6] This modification increases the lipophilicity and stability of the molecule, with the aim of improving its pharmacokinetic profile.

Physicochemical Properties and Prodrug Strategy

The benzoyl groups in this compound serve as temporary protecting groups that are designed to be cleaved by endogenous esterases in the body to release the active 5-azacytidine. This prodrug strategy is depicted in the following logical relationship diagram.

Data Presentation: Comparative Physicochemical Properties

While specific quantitative data for this compound is limited in publicly available literature, data for the closely related acetylated prodrug, 2',3',5'-triacetyl-5-azacytidine (TAC), provides valuable insights into the impact of acylation on the physicochemical properties of 5-azacytidine. The increased lipophilicity, as indicated by the higher LogP value of the acetylated prodrug, is expected to be even more pronounced with the bulkier benzoyl groups.

| Property | 5-Azacytidine | 2',3',5'-Triacetyl-5-azacytidine (TAC) | This compound |

| Molecular Weight ( g/mol ) | 244.20 | 370.31 | 556.53 |

| LogP | -2.17 (calculated) | -0.85 (calculated) | Data not available |

| Solubility | Soluble in water | Higher solubility than 5-azacytidine at pH 5 and 7 | Expected to have low aqueous solubility |

| Stability in Aqueous Solution | Unstable | Significantly more stable than 5-azacytidine | Expected to be more stable than TAC |

Mechanism of Action: The 5-Azacytidine Signaling Pathway

Upon release from its prodrug form, 5-azacytidine is phosphorylated to 5-azacytidine triphosphate and incorporated into replicating DNA. This triggers a cascade of events leading to the inhibition of DNA methylation and subsequent anti-tumor effects. The key steps in this signaling pathway are illustrated below.

Experimental Protocols

This section provides detailed methodologies for the synthesis of this compound and key assays used in its preclinical evaluation.

Synthesis of this compound

The synthesis of this compound typically follows a multi-step process involving the silylation of 5-azacytosine (B16484) followed by coupling with a protected ribofuranose derivative.[7][8]

Materials:

-

5-Azacytosine

-

N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA)

-

Dichloromethane (B109758) (anhydrous)

-

Trimethylsilyl trifluoromethanesulfonate (B1224126) (TMS-triflate)

-

1-O-acetyl-2,3,5-tri-O-benzoyl-D-ribofuranose

-

Methanol

-

Sodium bicarbonate

Procedure:

-

A suspension of 5-azacytosine in anhydrous dichloromethane is prepared in a reaction vessel under an inert atmosphere.

-

BSTFA is added to the suspension, and the mixture is heated to reflux and stirred for approximately 90 minutes until a clear solution is obtained, indicating the formation of the silylated 5-azacytosine.

-

The solution is cooled, and TMS-triflate is added, followed by the addition of a solution of 1-O-acetyl-2,3,5-tri-O-benzoyl-D-ribofuranose in dichloromethane over a period of about ten minutes.

-

The reaction mixture is maintained at reflux with stirring for approximately two hours.

-

After cooling to room temperature, the reaction is quenched by pouring the mixture into methanol.

-

The crude product is purified by recrystallization to yield this compound.

In Vivo Efficacy in a Murine Leukemia Model (L1210)

The L1210 lymphocytic leukemia model is a standard preclinical model for evaluating the anti-leukemic activity of novel compounds.

Materials:

-

BDF1 mice

-

L1210 leukemia cells

-

RPMI 1640 medium

-

Phosphate-buffered saline (PBS)

-

This compound

-

Vehicle control

Procedure:

-

L1210 cells are propagated in BDF1 mice through weekly intraperitoneal (i.p.) passages.

-

For the efficacy study, L1210 cells are harvested from the ascites fluid of a donor mouse and diluted in RPMI 1640 medium.

-

A cohort of recipient BDF1 mice is inoculated i.p. with 1 x 10^5 L1210 cells per mouse.

-

Twenty-four hours post-inoculation, treatment is initiated. The mice are randomized into treatment and control groups.

-

The treatment group receives a daily oral gavage of this compound (at a molar equivalent dose to an effective dose of 5-azacytidine) for a total of 5 consecutive days. The compound is freshly prepared daily.

-

The control group receives the vehicle (e.g., sterile water for injections) following the same administration schedule.

-

The primary endpoint is the median survival time of the mice in each group. An increase in lifespan (ILS) for the treated group compared to the control group indicates anti-leukemic activity.

DNA Methyltransferase (DNMT1) Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of the DNMT1 enzyme.

Materials:

-

DNMT1 enzyme (purified)

-

DNMT assay buffer

-

S-adenosyl-L-methionine (SAM)

-

DNA substrate (e.g., poly(dI-dC))

-

Anti-5-methylcytosine antibody

-

HRP-conjugated secondary antibody

-

TMB substrate

-

Stop solution

-

Microplate reader

Procedure:

-

A reaction mixture containing the DNA substrate, DNMT1 enzyme, and the test compound (this compound, which would first need to be hydrolyzed in vitro to 5-azacytidine) at various concentrations is prepared in the DNMT assay buffer.

-

The methylation reaction is initiated by the addition of SAM.

-

The mixture is incubated at 37°C for a defined period to allow for DNA methylation.

-

The reaction is stopped, and the methylated DNA is captured on a microplate.

-

The plate is washed, and the anti-5-methylcytosine primary antibody is added, followed by incubation.

-

After another washing step, the HRP-conjugated secondary antibody is added and incubated.

-

The plate is washed again, and the TMB substrate is added. The color development is monitored.

-

The reaction is stopped with the stop solution, and the absorbance is read on a microplate reader at 450 nm.

-

The percentage of inhibition is calculated by comparing the absorbance of the wells containing the test compound to the control wells (without the inhibitor). The IC50 value can then be determined.

Experimental Workflows and Data Interpretation

The preclinical evaluation of this compound involves a series of in vitro and in vivo experiments to characterize its properties as a prodrug. A generalized experimental workflow is presented below.

Conclusion

This compound represents a promising prodrug strategy to enhance the therapeutic potential of 5-azacytidine. The increased lipophilicity and stability conferred by the benzoyl groups are anticipated to improve its oral bioavailability and pharmacokinetic profile, potentially leading to more consistent drug exposure and improved patient convenience. While further preclinical studies are needed to fully characterize its in vivo behavior and efficacy, the rationale for its development is strong. This technical guide provides a comprehensive foundation for researchers and drug developers interested in advancing this and similar prodrug approaches for epigenetic cancer therapies. The detailed experimental protocols and conceptual diagrams serve as a valuable resource for the design and execution of future investigations in this critical area of oncology research.

References

- 1. LogP / LogD shake-flask method [protocols.io]

- 2. encyclopedia.pub [encyclopedia.pub]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. DNMT1 expression partially dictates 5-Azacytidine sensitivity and correlates with RAS/MEK/ERK activity in gastric cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Combination chemotherapy of L1210 leukemia with 1-beta-D-arabinofuranosylcytosine and 5-azacytidine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

An In-Depth Technical Guide to 2',3',5'-Tri-o-benzoyl-5-azacytidine: Structure, Function, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

2',3',5'-Tri-o-benzoyl-5-azacytidine is a synthetic derivative and prodrug of the well-established DNA methyltransferase (DNMT) inhibitor, 5-azacytidine (B1684299). The strategic addition of benzoyl groups to the ribose moiety enhances the compound's stability, addressing the limitations of the parent drug's poor aqueous stability. In vivo, these protective benzoyl groups are anticipated to be cleaved by esterases, releasing the active 5-azacytidine to exert its therapeutic effects. This guide provides a comprehensive overview of the structure, synthesis, mechanism of action, and potential therapeutic applications of this compound, with a focus on its role in epigenetic modification. While specific quantitative data for the benzoylated compound is limited in publicly available literature, this document extrapolates its functional aspects from the extensive data on its active metabolite, 5-azacytidine, and its acetylated analog, 2',3',5'-triacetyl-5-azacytidine (TAC).

Core Structure and Chemical Properties

This compound is characterized by a 5-azacytosine (B16484) base linked to a β-D-ribofuranose ring. The key structural feature is the esterification of the 2', 3', and 5' hydroxyl groups of the ribose sugar with benzoyl groups.[1] This modification significantly increases the molecule's hydrophobicity and steric bulk, which in turn enhances its resistance to enzymatic degradation and improves its solubility in organic solvents.[1] The benzoyl protecting groups offer greater stability against premature hydrolysis compared to acetyl groups, making the compound more suitable for multi-step synthetic processes and potentially improving its pharmacokinetic profile.[1]

Table 1: Chemical and Physical Properties

| Property | Value | Reference |

| Molecular Formula | C29H24N4O8 | [1] |

| Molecular Weight | 556.53 g/mol | Pharmaffiliates |

| IUPAC Name | [(2R,3R,4R,5R)-5-(4-amino-2-oxo-1,3,5-triazin-1-yl)-3,4-bis(benzoyloxy)oxolan-2-yl]methyl benzoate | [1] |

| CAS Number | 28998-36-9 | Pharmaffiliates |

| Appearance | White to off-white solid | Inferred from related compounds |

| Solubility | Soluble in organic solvents like DMSO and DMF | [1] |

Synthesis and Manufacturing

The primary synthetic route for this compound is the Vorbrüggen glycosylation .[1] This method involves the coupling of a silylated nucleobase with a protected sugar derivative.

Experimental Protocol: Vorbrüggen Glycosylation for this compound Synthesis

This protocol is a generalized representation based on established Vorbrüggen glycosylation procedures for similar nucleosides.

Materials:

-

5-Azacytosine

-

Ammonium (B1175870) sulfate (B86663) (catalyst)

-

1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose

-

Anhydrous acetonitrile

-

Trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf) or other Lewis acid

-

Sodium bicarbonate solution

-

Dichloromethane

-

Magnesium sulfate

-

Sodium methoxide (B1231860) solution

Procedure:

-

Silylation of 5-Azacytosine:

-

In a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), a mixture of 5-azacytosine, an excess of hexamethyldisilazane (HMDS), and a catalytic amount of ammonium sulfate is heated at reflux.

-

The reaction is monitored until a clear solution is obtained, indicating the formation of the silylated 5-azacytosine.

-

Excess HMDS is removed under reduced pressure to yield the silylated base as a residue.

-

-

Glycosylation Reaction:

-

The silylated 5-azacytosine residue is dissolved in anhydrous acetonitrile.

-

1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose is added to the solution.

-

The mixture is cooled in an ice bath, and a Lewis acid, such as trimethylsilyl trifluoromethanesulfonate (TMSOTf), is added dropwise.

-

The reaction is allowed to warm to room temperature and stirred for several hours until completion, as monitored by thin-layer chromatography (TLC).

-

-

Work-up and Purification:

-

The reaction mixture is quenched by pouring it into a cold aqueous solution of sodium bicarbonate.

-

The aqueous layer is extracted multiple times with dichloromethane.

-

The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

-

The crude this compound is purified by column chromatography on silica (B1680970) gel.

-

-

Deprotection (to yield 5-azacytidine):

-

The purified this compound is dissolved in methanol.

-

A catalytic amount of sodium methoxide solution in methanol is added.

-

The reaction is stirred at room temperature until the deprotection is complete (monitored by TLC).

-

The reaction is neutralized with an acidic resin, filtered, and the filtrate is concentrated to yield crude 5-azacytidine, which can be further purified by recrystallization.[2]

-

Caption: Synthesis of this compound via Vorbrüggen Glycosylation.

Mechanism of Action and Function

This compound functions as a prodrug, meaning it is inactive in its initial form and requires metabolic conversion to its active counterpart, 5-azacytidine.

In Vivo Activation

It is anticipated that upon administration, the benzoyl ester groups of this compound are hydrolyzed by esterases, which are abundant in the liver and plasma.[1] This enzymatic cleavage releases the active drug, 5-azacytidine, into the systemic circulation.[1] The greater stability of the benzoyl groups compared to acetyl groups may lead to a more sustained release of the active compound.[1]

Cellular Uptake and Phosphorylation

Once released, 5-azacytidine is transported into cells via nucleoside transporters. Inside the cell, it is phosphorylated by uridine-cytidine kinase to 5-azacytidine monophosphate, and subsequently to the diphosphate (B83284) and triphosphate forms.

Inhibition of DNA Methyltransferase (DNMT)

The primary mechanism of action of 5-azacytidine is the inhibition of DNA methyltransferases, particularly DNMT1.[3] During DNA replication, 5-azacytidine triphosphate is incorporated into the newly synthesized DNA strand in place of cytidine. When DNMTs attempt to methylate this analog, a covalent bond is formed between the enzyme and the 5-azacytidine residue. This covalent complex traps the DNMT enzyme, leading to its degradation via the proteasomal pathway.[4] The depletion of active DNMTs results in a passive, replication-dependent demethylation of the genome.

Caption: Cellular mechanism of action of 5-azacytidine following release from its prodrug.

Downstream Cellular Effects

The resulting hypomethylation of DNA, particularly in the promoter regions of genes, can lead to the re-expression of silenced tumor suppressor genes.[5] For example, 5-azacytidine has been shown to induce the expression of the p53 tumor suppressor gene in cancer cells that have a methylated TP53 promoter.[6][7] The reactivation of such genes can trigger cell cycle arrest, differentiation, and apoptosis, which are the ultimate anti-tumor effects of the drug.[8]

Quantitative Biological Data

Direct quantitative biological data for this compound is not extensively available in the public domain. The following tables summarize key data for its active metabolite, 5-azacytidine, and the related prodrug, 2',3',5'-triacetyl-5-azacytidine (TAC), to provide a basis for understanding its potential activity.

Table 2: In Vitro Activity of 5-Azacytidine and its Analogs

| Compound | Cell Line | Assay | Endpoint | Value | Reference |

| 5-Azacytidine | HL-60 (Human Leukemia) | Growth Inhibition | GI50 | 0.29 µM | [9] |

| 5-Azacytidine | MOLT-4 (Human Leukemia) | MTT Assay | IC50 (24h) | 16.51 µM | [10] |

| 5-Azacytidine | Jurkat (Human Leukemia) | MTT Assay | IC50 (24h) | 12.81 µM | [10] |

| 5-Azacytidine | EC9706 (Esophageal Cancer) | Cell Proliferation | - | Significant inhibition at 50 µM | [11] |

| 2',3',5'-triacetyl-5-azacytidine (TAC) | L1210 (Mouse Leukemia) | Proliferation Assay | IC50 | >100-fold higher than 5-azacytidine (0.2 µM) | [12] |

Note: The higher IC50 for TAC in vitro is expected as cultured cells may lack sufficient esterase activity to efficiently convert the prodrug to its active form.

Table 3: Pharmacokinetic Parameters of 5-Azacytidine and 2',3',5'-triacetyl-5-azacytidine (TAC) in Mice

| Compound | Administration | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Bioavailability (%) | Reference |

| 5-Azacytidine | 25 mg/kg i.v. | ~1500 | ~0.1 | ~400 | - | [13] |

| 2',3',5'-triacetyl-5-azacytidine (TAC) | 38 mg/kg p.o. | ~150 | ~0.5 | ~200 | ~50 | [13] |

Note: Data for TAC demonstrates the feasibility of oral administration for a prodrug of 5-azacytidine, suggesting a potential advantage for the more stable benzoylated version.

Experimental Protocols for Biological Assays

The following are generalized protocols for key experiments to evaluate the biological activity of DNMT inhibitors like 5-azacytidine, which would be applicable to studies of this compound following its conversion to the active form.

DNA Methyltransferase (DNMT) Activity/Inhibition Assay

Principle: This assay measures the activity of DNMTs by quantifying the transfer of a methyl group from a donor (S-adenosylmethionine, SAM) to a DNA substrate. Inhibition is measured by the reduction in this activity in the presence of an inhibitor.

Procedure (ELISA-based): [14]

-

A cytosine-rich DNA substrate is coated onto microplate wells.

-

Nuclear extracts or purified DNMT enzymes are added to the wells along with the methyl group donor, S-adenosylmethionine (SAM), and the test compound (e.g., 5-azacytidine).

-

The plate is incubated to allow for the methylation of the DNA substrate.

-

The wells are washed, and an anti-5-methylcytosine antibody is added, which specifically binds to the methylated DNA.

-

After another washing step, a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) is added.

-

A colorimetric substrate is added, and the absorbance is measured using a microplate reader. The intensity of the color is proportional to the amount of methylated DNA, and thus to the DNMT activity.

Caption: Workflow for an ELISA-based DNA methyltransferase (DNMT) activity/inhibition assay.

Cell Viability (MTT) Assay

Principle: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active mitochondria reduce the yellow tetrazolium salt MTT to a purple formazan (B1609692) product.

Procedure: [10]

-

Cancer cells are seeded in a 96-well plate and allowed to adhere overnight.

-

The cells are treated with various concentrations of the test compound and incubated for a specified period (e.g., 24, 48, 72 hours).

-

A solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well, and the plate is incubated for a few hours.

-

A solubilizing agent (e.g., DMSO or a detergent solution) is added to dissolve the formazan crystals.

-

The absorbance of the purple solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is directly proportional to the number of viable cells.

Apoptosis Assay (Annexin V/PI Staining)

Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in apoptotic cells. Propidium iodide (PI) is a fluorescent dye that intercalates with DNA but cannot cross the membrane of live or early apoptotic cells, thus staining late apoptotic and necrotic cells.

Procedure: [11]

-

Cells are treated with the test compound for a desired time.

-

Both adherent and floating cells are collected, washed with cold PBS, and resuspended in Annexin V binding buffer.

-

Fluorescently labeled Annexin V and PI are added to the cell suspension.

-

The cells are incubated in the dark at room temperature.

-

The stained cells are analyzed by flow cytometry. The results allow for the quantification of different cell populations: viable (Annexin V- / PI-), early apoptotic (Annexin V+ / PI-), and late apoptotic/necrotic (Annexin V+ / PI+).

Conclusion and Future Directions

This compound represents a promising prodrug of 5-azacytidine with enhanced stability due to its benzoyl protecting groups. Its mechanism of action is predicated on the in vivo release of 5-azacytidine, a potent DNA methyltransferase inhibitor that can reactivate tumor suppressor genes and induce apoptosis in cancer cells. While direct quantitative data for the benzoylated compound is limited, the extensive research on 5-azacytidine provides a strong rationale for its therapeutic potential.

Future research should focus on elucidating the specific pharmacokinetic and pharmacodynamic profile of this compound to determine if its enhanced stability translates to improved bioavailability, a more sustained release of the active drug, and ultimately, enhanced therapeutic efficacy and reduced toxicity compared to 5-azacytidine and its acetylated counterparts. Such studies are crucial for advancing this compound through the drug development pipeline and realizing its potential in the epigenetic therapy of cancer.

References

- 1. This compound () for sale [vulcanchem.com]

- 2. US7858774B2 - Synthesis of 5-azacytidine - Google Patents [patents.google.com]

- 3. DNMT1 expression partially dictates 5-Azacytidine sensitivity and correlates with RAS/MEK/ERK activity in gastric cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 5-Aza-Deoxycytidine Induces Selective Degradation of DNA Methyltransferase 1 by a Proteasomal Pathway That Requires the KEN Box, Bromo-Adjacent Homology Domain, and Nuclear Localization Signal - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. ar.iiarjournals.org [ar.iiarjournals.org]

- 7. 5-Azacytidine (5-aza) Induces p53-associated Cell Death Through Inhibition of DNA Methyltransferase Activity in Hep3B and HT-29 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. DNA Methylation Inhibitor 5-Aza-2′-Deoxycytidine Induces Reversible Genome-Wide DNA Damage That Is Distinctly Influenced by DNA Methyltransferases 1 and 3B - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Investigation the Cytotoxicity of 5-AZA on Acute Lymphoblastic Leukemia Cell Line In Vitro and Characterization the Underlying Molecular Mechanisms of Cell Death and Motility - PMC [pmc.ncbi.nlm.nih.gov]

- 11. 5-Azacytidine suppresses EC9706 cell proliferation and metastasis by upregulating the expression of SOX17 and CDH1 - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Development of an Oral Form of Azacytidine: 2′3′5′Triacetyl-5-Azacytidine - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. EpiQuik DNA Methyltransferase (DNMT) Activity/Inhibition Assay Kit | EpigenTek [epigentek.com]

An In-Depth Technical Guide to 2',3',5'-Tri-o-benzoyl-5-azacytidine: Properties, Synthesis, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

2',3',5'-Tri-o-benzoyl-5-azacytidine is a synthetic derivative of the nucleoside analog 5-azacytidine (B1684299). It serves as a prodrug, designed to enhance the stability and bioavailability of the parent compound, 5-azacytidine, a potent inhibitor of DNA methyltransferase (DNMT) with established anti-neoplastic activity.[1] The benzoyl groups at the 2', 3', and 5' positions of the ribose sugar moiety increase the lipophilicity and protect the molecule from premature degradation, offering potential advantages in drug delivery and formulation.[2] This technical guide provides a comprehensive overview of the physical and chemical properties, a detailed synthesis protocol, and the known biological effects and signaling pathways associated with this compound and its active metabolite.

Physical and Chemical Properties

This compound is a cytidine (B196190) analog characterized by the presence of three benzoyl groups attached to the ribose sugar. These modifications significantly influence its physical and chemical characteristics, particularly its stability and solubility. The benzoyl groups provide greater resistance to premature hydrolysis compared to acetylated analogs.[2]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C29H24N4O8 | [2] |

| Molecular Weight | 556.5 g/mol | [2] |

| Appearance | White to off-white solid (predicted) | |

| Melting Point | Not available | |

| Solubility | Soluble in organic solvents such as DMSO and DMF. | [2] |

| Stability | More resistant to premature hydrolysis than acetylated analogs.[2] |

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is typically achieved through a Vorbrüggen glycosylation reaction. This involves the coupling of a silylated 5-azacytosine (B16484) with a protected ribose derivative, 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose. A detailed one-pot synthesis protocol for the subsequent conversion to azacitidine, which proceeds via the formation of this compound, is described in US Patent 8,212,021 B2. While the patent focuses on the final product, the initial steps outline the formation of the title compound.

Experimental Workflow for Synthesis

Caption: Synthesis workflow for this compound and its deprotection.

Detailed Protocol (adapted from US Patent 8,212,021 B2 for the formation of the intermediate): [3]

-

Silylation of 5-Azacytosine: A mixture of 5-azacytosine, hexamethyldisilazane (B44280) (HMDS), and a catalytic amount of ammonium (B1175870) sulfate (B86663) is heated at reflux. The progress of the reaction is monitored until a clear solution is obtained, indicating the formation of silylated 5-azacytosine. Excess HMDS is then removed under vacuum.

-

Coupling Reaction (Vorbrüggen Glycosylation):

-

A mixture of the silylated 5-azacytosine (e.g., 2-[(trimethylsilyl)amino]-4-[(trimethylsilyl)oxy]-s-triazine, 4.5 Kg) and 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose (8.8 Kg) is prepared in anhydrous acetonitrile (B52724) (34.6 Kg).

-

Trifluoromethanesulfonic acid (TfOH, 600 g) is added as a catalyst.

-

The reaction mixture is heated at 55 °C for 12.5 hours. This step results in the formation of this compound in the reaction mixture.

-

-

Work-up and Isolation (Hypothetical, as the patent proceeds to deprotection):

-

The reaction mixture would be cooled and the solvent evaporated.

-

The residue would be dissolved in a suitable organic solvent (e.g., dichloromethane) and washed with aqueous sodium bicarbonate solution and brine.

-

The organic layer would be dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

Purification of the crude this compound could be achieved by column chromatography on silica (B1680970) gel.

-

-

Deprotection to 5-Azacytidine: The benzoyl groups can be removed by treatment with a solution of sodium methoxide (B1231860) in methanol.[2]

Biological Activity and Signaling Pathways

The biological activity of this compound is primarily attributed to its in vivo conversion to the active metabolite, 5-azacytidine. 5-Azacytidine is a well-characterized inhibitor of DNA methyltransferases (DNMTs), enzymes that play a crucial role in epigenetic regulation.

Mechanism of Action

-

Cellular Uptake and Activation: this compound, being more lipophilic, is expected to have enhanced cell permeability compared to 5-azacytidine. Once inside the cell, it is believed to be hydrolyzed by cellular esterases to release 5-azacytidine.

-

Inhibition of DNA Methyltransferase: 5-Azacytidine is a pyrimidine (B1678525) analog that gets incorporated into newly synthesized DNA and RNA. When incorporated into DNA, it covalently traps DNMTs, leading to the depletion of these enzymes and subsequent global DNA hypomethylation.

-

Gene Reactivation: The resulting DNA hypomethylation can lead to the re-expression of silenced tumor suppressor genes, triggering downstream cellular responses such as cell cycle arrest, differentiation, and apoptosis.

Signaling Pathway of 5-Azacytidine Action

Caption: Mechanism of action of 5-azacytidine following administration of its prodrug.

Direct Biological Effects

Currently, there is a lack of published data on the direct biological effects of this compound itself, independent of its conversion to 5-azacytidine. The primary focus of research has been on its role as a more stable delivery form of the active drug.

Conclusion

This compound represents a promising prodrug strategy to improve the therapeutic index of 5-azacytidine. Its enhanced stability and lipophilicity are key chemical features that may translate to improved pharmacokinetic properties. The primary mechanism of action is through its conversion to 5-azacytidine and subsequent inhibition of DNA methyltransferase, leading to epigenetic modifications and anti-cancer effects. Further research is warranted to fully elucidate the specific physical properties of this compound, optimize its synthesis and purification for research and potential clinical applications, and to investigate any direct biological activities it may possess. This technical guide provides a foundational resource for researchers and drug development professionals working with this important class of epigenetic modulators.

References

- 1. Comprehensive mapping of the effects of azacitidine on DNA methylation, repressive/permissive histone marks and gene expression in primary cells from patients with MDS and MDS-related disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound () for sale [vulcanchem.com]

- 3. The effects of 5-azacytidine on the function and number of regulatory T cells and T-effectors in myelodysplastic syndrome - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Vorbrüggen Glycosylation Synthesis of 2',3',5'-Tri-O-benzoyl-5-azacytidine

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of 2',3',5'-Tri-O-benzoyl-5-azacytidine, a key intermediate in the production of the epigenetic drug 5-azacytidine (B1684299). The core of this synthesis lies in the Vorbrüggen glycosylation, a powerful method for the formation of N-glycosidic bonds. This document provides a comprehensive overview of the chemical pathway, detailed experimental protocols, and the biological mechanism of action of the active compound.

Introduction

5-Azacytidine is a potent DNA methyltransferase (DNMT) inhibitor used in the treatment of myelodysplastic syndromes and certain types of leukemia.[1][2] Its synthesis often proceeds through a protected intermediate, this compound, which is subsequently deprotected to yield the active pharmaceutical ingredient. The benzoyl protecting groups offer stability during the synthesis and can be removed under mild conditions.[3] The key step in this synthesis is the Vorbrüggen glycosylation, which involves the coupling of a silylated nucleobase with a protected sugar derivative in the presence of a Lewis acid catalyst.[4]

Synthetic Pathway Overview

The synthesis of this compound is a multi-step process that can be broadly divided into three key stages:

-

Silylation of 5-azacytosine (B16484): The initial step involves the silylation of 5-azacytosine to increase its nucleophilicity and solubility in organic solvents. This is typically achieved using a silylating agent like hexamethyldisilazane (B44280) (HMDS) with a catalytic amount of ammonium (B1175870) sulfate (B86663).[5]

-

Vorbrüggen Glycosylation: The silylated 5-azacytosine is then coupled with a protected ribose derivative, 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose, in the presence of a Lewis acid catalyst, most commonly trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf).[5] This reaction forms the crucial N-glycosidic bond.

-

Deprotection: The final step involves the removal of the benzoyl protecting groups from the ribose moiety to yield 5-azacytidine. This is typically accomplished by transesterification using a base such as sodium methoxide (B1231860) in methanol (B129727) or 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU).[6][7]

Experimental Protocols

Silylation of 5-Azacytosine

Objective: To prepare silylated 5-azacytosine for the subsequent glycosylation reaction.

Procedure:

-

A mixture of 5-azacytosine, an excess of hexamethyldisilazane (HMDS), and a catalytic amount of ammonium sulfate is heated to reflux.[5]

-

The reaction is monitored until a complete solution is formed, indicating the formation of the silylated derivative.[5]

-

The excess HMDS is removed under reduced pressure to yield the crude silylated 5-azacytosine, which is used directly in the next step without further purification.[5]

| Parameter | Value/Condition | Reference |

| Silylating Agent | Hexamethyldisilazane (HMDS) | [5] |

| Catalyst | Ammonium Sulfate | [5] |

| Temperature | Reflux | [5] |

| Reaction Time | 2-6 hours | [8] |

Vorbrüggen Glycosylation

Objective: To couple silylated 5-azacytosine with 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose.

Procedure:

-

The crude silylated 5-azacytosine and 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose are dissolved in an anhydrous aprotic solvent such as acetonitrile (B52724) or dichloromethane.[4][8]

-

The solution is cooled to 0°C in an ice bath.

-

Trimethylsilyl trifluoromethanesulfonate (TMSOTf) is added dropwise to the cooled solution.[8]

-

The reaction mixture is stirred at room temperature for several hours.[8]

-

The reaction is quenched by pouring it into a cold aqueous solution of sodium bicarbonate.[8]

-

The product is extracted with an organic solvent (e.g., dichloromethane), and the combined organic layers are washed, dried, and concentrated under reduced pressure.[8]

-

The crude this compound can be purified by recrystallization.

| Parameter | Value/Condition | Reference |

| Glycosyl Donor | 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose | [4] |

| Lewis Acid Catalyst | Trimethylsilyl trifluoromethanesulfonate (TMSOTf) | [8] |

| Solvent | Acetonitrile or Dichloromethane | [4][8] |

| Temperature | 0°C to Room Temperature | [8] |

| Reaction Time | 3-20 hours | [5][8] |

| Yield | ~85% (for the acetylated analogue) | [8] |

Deprotection of this compound

Objective: To remove the benzoyl protecting groups to obtain 5-azacytidine.

Procedure:

-

This compound is dissolved in methanol.

-

A catalytic amount of sodium methoxide in methanol is added to the solution.[4]

-

The reaction mixture is stirred at room temperature until the deprotection is complete (monitored by TLC).

-

The reaction is neutralized, and the solvent is removed under reduced pressure.

-

The crude 5-azacytidine is purified by recrystallization from a solvent mixture such as dimethyl sulfoxide (B87167) (DMSO) and methanol.[4]

| Parameter | Value/Condition | Reference |

| Deprotecting Agent | Sodium methoxide in methanol | [4] |

| Solvent | Methanol | [4] |

| Temperature | Room Temperature | [4] |

| Purification | Recrystallization from DMSO/Methanol | [4] |

Data Presentation

Quantitative Data Summary

| Step | Reagents & Solvents | Temperature (°C) | Time (h) | Yield (%) |

| Silylation | 5-azacytosine, HMDS, (NH₄)₂SO₄ | Reflux | 2-6 | High (used in situ) |

| Glycosylation | Silylated 5-azacytosine, 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose, TMSOTf, Acetonitrile/Dichloromethane | 0 to RT | 3-20 | ~85 (acetyl analogue) |

| Deprotection | This compound, NaOMe, Methanol | RT | Varies | High |

Characterization Data

-

¹H NMR (CDCl₃, 500 MHz): Expected signals would include aromatic protons from the benzoyl groups, the anomeric proton of the ribose ring, and other ribose protons. For the acetylated analogue, characteristic peaks are observed at δ 8.18 (s, 1H), 7.69 (s, 1H), 6.33 (s, 1H), 5.82 (d, 1H), 5.54 (t, 1H), 5.41 (t, 1H), 4.30–4.41 (m, 3H), and acetyl protons around 2.1 ppm.[8][9]

-

¹³C NMR (CDCl₃, 125 MHz): Expected signals would include carbons of the triazine ring, the ribose sugar, and the benzoyl groups. For the acetylated analogue, peaks are observed at δ 170.3, 169.6, 169.5, 166.0, 156.0, 153.1, 89.7, 79.9, 73.7, 69.9, 62.8, and acetyl carbons around 20 ppm.[8][9]

-

Mass Spectrometry (ESI-MS): The mass spectrum should show a molecular ion peak corresponding to the mass of this compound (C₂₉H₂₄N₄O₈, MW: 556.53 g/mol ).[3]

Mandatory Visualizations

Synthesis Workflow

References

- 1. Modes of action of the DNA methyltransferase inhibitors azacytidine and decitabine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 5-Azacytidine and 5-aza-2'-deoxycytidine as inhibitors of DNA methylation: mechanistic studies and their implications for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound () for sale [vulcanchem.com]

- 4. WO2010017547A1 - Process for making 5-azacytosine nucleosides and their derivatives - Google Patents [patents.google.com]

- 5. US7858774B2 - Synthesis of 5-azacytidine - Google Patents [patents.google.com]

- 6. researchgate.net [researchgate.net]

- 7. asianpubs.org [asianpubs.org]

- 8. Development of an Oral Form of Azacytidine: 2′3′5′Triacetyl-5-Azacytidine - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

The Guardian Molecules: How Benzoyl Protecting Groups Enhance the Stability of 2',3',5'-Tri-o-benzoyl-5-azacytidine

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

5-Azacytidine (B1684299), a potent DNA methyltransferase (DNMT) inhibitor, holds significant promise in epigenetic therapy. However, its clinical utility is hampered by inherent instability in aqueous solutions, leading to rapid degradation and a short biological half-life. To overcome this limitation, prodrug strategies involving the use of protecting groups have been employed. This technical guide delves into the crucial role of benzoyl protecting groups in enhancing the stability of the 5-azacytidine prodrug, 2',3',5'-Tri-o-benzoyl-5-azacytidine. We will explore the chemical rationale behind this enhanced stability, present available physicochemical and stability data, and provide detailed experimental protocols for its synthesis and analysis. Furthermore, we will visualize the intricate signaling pathways influenced by 5-azacytidine, offering a comprehensive resource for researchers in the field of drug development and epigenetic modification.

Introduction: The Challenge of 5-Azacytidine's Instability

5-Azacytidine is a nucleoside analog of cytidine (B196190) that exerts its therapeutic effects by incorporating into DNA and RNA.[1] Its primary mechanism of action involves the irreversible inhibition of DNA methyltransferases (DNMTs), enzymes responsible for maintaining DNA methylation patterns.[2] By inhibiting DNMTs, 5-azacytidine leads to the hypomethylation of DNA, which can reactivate aberrantly silenced tumor suppressor genes, making it a valuable agent in the treatment of myelodysplastic syndromes and certain types of leukemia.[3]

Despite its efficacy, 5-azacytidine is notoriously unstable in aqueous environments. The triazine ring of 5-azacytidine is susceptible to hydrolytic cleavage, a process that is dependent on both pH and temperature.[4] This degradation leads to a loss of biological activity and complicates its clinical administration.[5] To address this stability issue, researchers have turned to prodrug formulations, with this compound emerging as a promising candidate.

The Role of Benzoyl Protecting Groups

The hydroxyl groups at the 2', 3', and 5' positions of the ribose moiety in 5-azacytidine are key sites for modification. By attaching benzoyl groups to these positions, the molecule is transformed into a more stable, lipophilic prodrug.

The enhanced stability of this compound can be attributed to several factors:

-

Steric Hindrance: The bulky benzoyl groups sterically hinder the approach of water molecules to the labile triazine ring, thereby slowing down the rate of hydrolysis.

-

Increased Lipophilicity: The addition of three benzoyl groups significantly increases the lipophilicity of the molecule. This modification not only improves its solubility in organic solvents, which is advantageous during synthesis and formulation, but also alters its interaction with the aqueous environment, contributing to its stability.[1]

-

Resistance to Premature Hydrolysis: Compared to other protecting groups like acetyls, benzoyl groups exhibit greater resistance to premature hydrolysis under various conditions. This makes them particularly suitable for multi-step synthetic processes and for ensuring the prodrug remains intact until it reaches its intended site of action.[1]

Once administered, it is anticipated that the benzoyl groups are cleaved by esterases, primarily in the liver, to release the active 5-azacytidine.[1] This targeted release mechanism ensures that the unstable active drug is generated closer to its site of action, maximizing its therapeutic potential.

Data Presentation: Physicochemical and Stability Properties

While direct, quantitative, comparative stability data for this compound is not extensively available in the public domain, we can compile the known physicochemical properties of the parent drug, its acetylated analog, and the benzoylated prodrug to infer the impact of these modifications.

| Property | 5-Azacytidine | 2',3',5'-Tri-o-acetyl-5-azacytidine (TAC) | This compound |

| Molecular Formula | C₈H₁₂N₄O₅ | C₁₄H₁₈N₄O₈ | C₂₉H₂₄N₄O₈ |

| Molecular Weight | 244.20 g/mol | 370.31 g/mol [6] | 556.5 g/mol [1] |

| LogP (Computed) | -2.2 | -0.7[6] | Data not available |

| Solubility | Soluble in water (5-10 mg/mL at 21°C)[7] | Higher solubility across a wide pH range compared to 5-azacytidine | Improved solubility in organic solvents[1] |

| Stability in Aqueous Solution | Highly unstable, rapid degradation[8] | Increased stability compared to 5-azacytidine[5] | Greater resistance to premature hydrolysis compared to acetylated prodrugs[1] |

Note: The LogP value for this compound is expected to be significantly higher than that of 5-Azacytidine and TAC, reflecting its increased lipophilicity.

Experimental Protocols

The following sections provide detailed methodologies for the synthesis, purification, and stability analysis of this compound.

Synthesis of this compound via Vorbrüggen Glycosylation

This synthesis involves two main stages: the silylation of 5-azacytosine (B16484) and the subsequent coupling with a protected ribofuranose derivative.[1][9]

Materials:

-

5-Azacytosine

-

Ammonium (B1175870) sulfate

-

1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose

-

Anhydrous acetonitrile (B52724)

-

Trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf)

-

Sodium bicarbonate solution (saturated)

-

Anhydrous sodium sulfate

Procedure:

-

Silylation of 5-Azacytosine:

-

In a flame-dried, three-necked flask equipped with a reflux condenser and a magnetic stirrer, combine 5-azacytosine, hexamethyldisilazane (HMDS), and a catalytic amount of ammonium sulfate.

-

Heat the mixture to reflux under an inert atmosphere (e.g., argon or nitrogen) for 4-6 hours, or until the 5-azacytosine has completely dissolved.

-

Remove the excess HMDS by distillation under reduced pressure to obtain the silylated 5-azacytosine as a residue.

-

-

Glycosylation Reaction:

-

Dissolve the silylated 5-azacytosine residue and 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose in anhydrous acetonitrile.

-

Cool the mixture to 0°C in an ice bath.

-

Slowly add trimethylsilyl trifluoromethanesulfonate (TMSOTf) to the cooled mixture with stirring.

-

Allow the reaction to warm to room temperature and stir for an additional 3-4 hours.

-

-

Work-up and Purification:

-

Pour the reaction mixture into a cold, saturated sodium bicarbonate solution to quench the reaction.

-

Extract the aqueous layer with dichloromethane (3 x volumes).

-

Combine the organic extracts and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude this compound by column chromatography on silica (B1680970) gel using a suitable eluent system (e.g., a gradient of ethyl acetate (B1210297) in hexane).

-

Deprotection of Benzoyl Groups

The benzoyl protecting groups can be removed under basic conditions to yield the active 5-azacytidine.[1][10]

Materials:

-

This compound

-

Sodium methoxide (B1231860) (NaOMe) solution in methanol (e.g., 0.5 M)

-

Methanol

-

Dimethyl sulfoxide (B87167) (DMSO)

Procedure:

-

Dissolve the purified this compound in methanol.

-

Add a solution of sodium methoxide in methanol to the mixture.

-

Stir the reaction at room temperature and monitor the progress by thin-layer chromatography (TLC). The reaction is typically complete within 1-2 hours.[10]

-

Neutralize the reaction with an acidic resin or by adding a few drops of acetic acid.

-

Concentrate the mixture under reduced pressure.

-

The crude 5-azacytidine can be purified by recrystallization from a solvent system such as DMSO and methanol.[1]

Stability Analysis by High-Performance Liquid Chromatography (HPLC)

A stability-indicating HPLC method is essential for quantifying the degradation of 5-azacytidine and its prodrugs over time.

Instrumentation and Conditions:

-

HPLC System: A standard HPLC system with a UV detector.

-

Column: A reverse-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: A gradient of acetonitrile in an aqueous buffer (e.g., 0.1% formic acid or an ammonium acetate buffer, pH 4-5).

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: 242 nm.

-

Injection Volume: 10 µL.

Procedure:

-

Sample Preparation:

-

Prepare stock solutions of this compound and 5-azacytidine in a suitable solvent (e.g., methanol or acetonitrile).

-

For stability testing, dilute the stock solution into aqueous buffer solutions of different pH values (e.g., pH 2, 5, 7.4, and 9) to a final concentration suitable for HPLC analysis.

-

Incubate the solutions at controlled temperatures (e.g., 25°C and 37°C).

-

-

Analysis:

-

At specified time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of each sample.

-

Inject the sample into the HPLC system.

-

Monitor the decrease in the peak area of the parent compound and the appearance of any degradation products.

-

-

Data Analysis:

-

Calculate the percentage of the remaining parent compound at each time point.

-

Determine the degradation kinetics (e.g., first-order) and calculate the half-life (t₁/₂) of the compound under each condition.

-

Visualization of Pathways and Workflows

Prodrug Activation and Mechanism of Action

The following diagram illustrates the logical workflow from the administration of the benzoylated prodrug to its ultimate effect on gene expression.

References

- 1. This compound () for sale [vulcanchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Development of an oral form of azacytidine: 2'3'5'triacetyl-5-azacytidine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 5-Azacytidine hydrolysis kinetics measured by high-pressure liquid chromatography and 13C-NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Development of an Oral Form of Azacytidine: 2′3′5′Triacetyl-5-Azacytidine - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 2',3',5'-triacetyl-5-Azacytidine | C14H18N4O8 | CID 91746435 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Azacytidine | C8H12N4O5 | CID 9444 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. US7858774B2 - Synthesis of 5-azacytidine - Google Patents [patents.google.com]

- 10. EP2319853A1 - Process for the production of 2'-branched nucleosides - Google Patents [patents.google.com]

An In-depth Technical Guide on 2',3',5'-Tri-o-benzoyl-5-azacytidine for Inhibiting DNA Methylation

To: Researchers, Scientists, and Drug Development Professionals

Subject: Technical Guide on 2',3',5'-Tri-o-benzoyl-5-azacytidine for DNA Methylation Inhibition

Notice to the Reader:

Extensive research has revealed a significant scarcity of publicly available biological data regarding the efficacy, pharmacokinetics, and specific experimental protocols for This compound as a DNA methylation inhibitor. The available information primarily pertains to its chemical synthesis, often as an intermediate in the production of its parent compound, 5-azacytidine (B1684299).

This guide will provide a comprehensive overview of the available chemical and synthesis data for this compound. However, to fulfill the core requirements of this technical guide for quantitative biological data, detailed experimental protocols, and visualizations of signaling pathways, we propose to focus on a closely related and well-documented analogue: 2',3',5'-triacetyl-5-azacitidine (TAC) . This compound serves as an excellent case study for a prodrug approach to 5-azacytidine-mediated DNA methylation inhibition, with sufficient available data to construct the requested in-depth technical guide.

We will proceed with the detailed guide on 2',3',5'-triacetyl-5-azacitidine (TAC) to illustrate the principles and methodologies relevant to this class of compounds.

Part 1: this compound - Chemical Profile and Synthesis

Molecular Architecture

This compound is a synthetic derivative of 5-azacytidine, a potent DNA methyltransferase (DNMT) inhibitor. The core structure consists of a 5-azacytosine (B16484) base linked to a β-D-ribofuranose sugar.[1] The key modification in this molecule is the esterification of the 2', 3', and 5' hydroxyl groups of the ribose sugar with benzoyl groups (-OBz).[1] These bulky and hydrophobic benzoyl groups serve as protecting groups, rendering the molecule a prodrug of 5-azacytidine.[1]

The rationale behind this chemical modification is to enhance the stability of the parent compound. Compared to acetyl groups found in the analogous compound 2',3',5'-triacetyl-5-azacytidine (TAC), benzoyl groups offer greater resistance to premature hydrolysis, which is advantageous for multi-step chemical synthesis and potentially for improving in vivo stability.[1]

Synthesis

The synthesis of this compound is described in patent literature, primarily following a Vorbrüggen glycosylation approach.[1] This method involves two main stages: the silylation of 5-azacytosine and the subsequent coupling with a protected ribofuranose derivative.

A general synthetic scheme involves:

-

Silylation of 5-azacytosine: 5-azacytosine is treated with a silylating agent, such as hexamethyldisilazane (B44280) (HMDS), to produce a silylated intermediate. This step increases the solubility and reactivity of the 5-azacytosine for the subsequent coupling reaction.

-

Coupling Reaction: The silylated 5-azacytosine is then coupled with a protected ribose sugar, such as 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose, in the presence of a Lewis acid catalyst like trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMS-triflate).[2]

-

Deprotection: The benzoyl protecting groups are subsequently removed to yield the active drug, 5-azacytidine. This is typically achieved under mild basic conditions, for instance, using methanolic sodium methoxide.[1]

Various patents, including US20110092694A1, US7858774B2, US20100036112A1, and US8212021B2, describe specific conditions and modifications to this general procedure to optimize yield and purity.[1][2][3][4]

Proposed Mechanism of Action as a DNA Methylation Inhibitor

Although specific biological data for the tribenzoylated form is lacking, its proposed mechanism of action is predicated on its role as a prodrug of 5-azacytidine. The intended biological activity would follow these steps:

-

Administration and Absorption: The hydrophobic benzoyl groups may facilitate absorption.

-

Metabolic Activation: In vivo, esterases would cleave the benzoyl groups to release the active 5-azacytidine.

-

Cellular Uptake and Phosphorylation: 5-azacytidine is taken up by cells and converted to 5-azacytidine triphosphate.

-

Incorporation into DNA: During DNA replication, 5-azacytidine triphosphate is incorporated in place of cytidine.

-

DNMT Inhibition: The presence of nitrogen at the 5-position of the cytosine ring in the DNA backbone forms a covalent bond with DNA methyltransferases (DNMTs), trapping the enzyme and leading to its degradation. This prevents the methylation of newly synthesized DNA strands.

-

Gene Reactivation: The resulting hypomethylation of DNA, particularly in promoter regions of tumor suppressor genes, can lead to their re-expression and subsequent anti-tumor effects.

A visual representation of this proposed metabolic activation and mechanism is provided below.

Caption: Proposed metabolic activation of this compound and its mechanism of DNA methylation inhibition.

Due to the absence of further biological data for this compound, the subsequent sections of this technical guide will focus on 2',3',5'-triacetyl-5-azacitidine (TAC) to provide the requested in-depth analysis of a 5-azacytidine prodrug. This will include quantitative data tables, detailed experimental protocols, and further visualizations. Your feedback on proceeding with this approach is welcomed.

References

- 1. This compound () for sale [vulcanchem.com]

- 2. US7858774B2 - Synthesis of 5-azacytidine - Google Patents [patents.google.com]

- 3. US20110245485A1 - Process for the synthesis of azacitidine and decitabine - Google Patents [patents.google.com]

- 4. US8212021B2 - Process for making 5-azacytosine nucleosides and their derivatives - Google Patents [patents.google.com]

Methodological & Application

Application Notes and Protocols for 2',3',5'-Tri-o-benzoyl-5-azacytidine In Vitro Experiments

For Researchers, Scientists, and Drug Development Professionals

Introduction